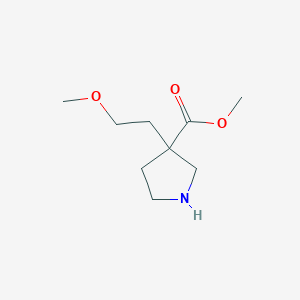
8-Chloro-6-fluoroquinoline
概要
説明
8-Chloro-6-fluoroquinoline is a chemical compound with the molecular formula C9H5ClFN. It has a molecular weight of 181.6 and is a solid at room temperature . This compound is a fluorinated quinoline derivative with a chlorine and a fluorine at the 6- and 8-positions respectively .
Synthesis Analysis
The synthesis of fluoroquinolones, including 8-Chloro-6-fluoroquinoline, involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A method of preparation of fluoroquinolones from compounds of a certain formula has been patented .Molecular Structure Analysis
The InChI code for 8-Chloro-6-fluoroquinoline is1S/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H . This indicates the presence of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom in the molecule. Chemical Reactions Analysis
Fluoroquinolones, including 8-Chloro-6-fluoroquinoline, are known to undergo a variety of chemical reactions. These include nucleophilic aromatic substitution reactions, which are used to form Schiff bases . These Schiff bases are used for metal-ion recognition sensors because their fluorescent emissions shift after chelating to a metal center .Physical And Chemical Properties Analysis
8-Chloro-6-fluoroquinoline is a solid at room temperature and should be stored at temperatures between 2-8°C .科学的研究の応用
Antibacterial Agents
8-Chloro-6-fluoroquinoline: serves as a core structure for the synthesis of fluoroquinolone antibiotics . These compounds are known for their potent antibacterial activity, which is achieved by inhibiting bacterial DNA gyrase. This mechanism is distinct from other antibiotics, making fluoroquinolones effective against strains resistant to other antibacterial drugs.
Antimalarial Drugs
The quinoline ring system has been historically used as a scaffold for antimalarial drugs . The incorporation of fluorine atoms, as seen in 8-Chloro-6-fluoroquinoline , enhances the biological activity of these compounds, leading to the development of more effective antimalarial therapies.
Antineoplastic Agents
Fluorinated quinolines, including derivatives of 8-Chloro-6-fluoroquinoline , have shown promise as antineoplastic agents . They are being explored for their potential use in cancer treatment, particularly due to their ability to inhibit various enzymes involved in tumor growth and proliferation.
Enzyme Inhibition
The structural features of 8-Chloro-6-fluoroquinoline allow it to act as an enzyme inhibitor . This application is significant in the development of new drugs that target specific enzymes related to diseases, offering a pathway to novel treatments.
Agricultural Chemicals
Some fluorinated quinolines have found applications in agriculture as pesticides or herbicides . The specific properties of 8-Chloro-6-fluoroquinoline could be utilized to develop new agricultural chemicals that are more effective and environmentally friendly.
Material Science
The unique properties of 8-Chloro-6-fluoroquinoline make it a candidate for use in material science, particularly in the development of liquid crystals and cyanine dyes . These materials are essential in various industries, including electronics and textiles.
作用機序
Safety and Hazards
将来の方向性
Fluorinated quinolines, including 8-Chloro-6-fluoroquinoline, have found applications in various fields. They are used in the synthesis of active pharmaceutical ingredients (APIs), such as Besifloxacin and Clinafloxacin, for topical antibiotic treatments and conjunctive bacterial infections . They are also used as synthesis intermediates for Schiff bases, which are used for metal-ion recognition sensors . Future research may focus on developing novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications .
特性
IUPAC Name |
8-chloro-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHQDCGPYDWFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857684 | |
| Record name | 8-Chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-fluoroquinoline | |
CAS RN |
22319-88-6 | |
| Record name | 8-Chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469702.png)
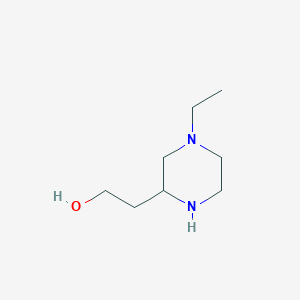


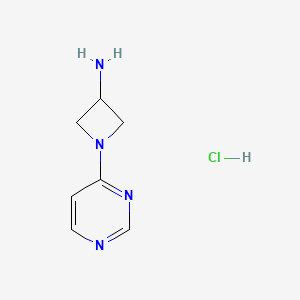
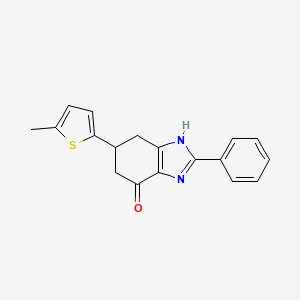
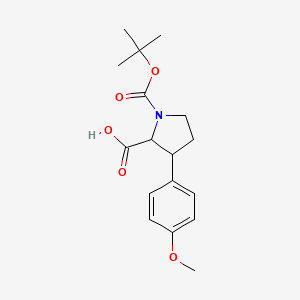
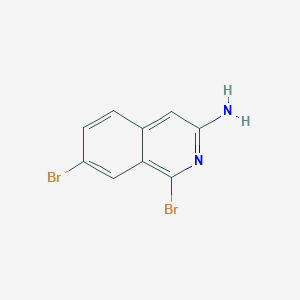
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1469717.png)
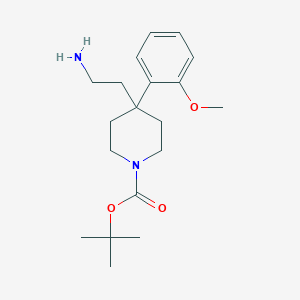
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1469721.png)
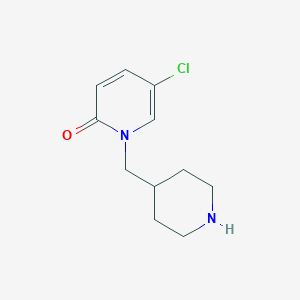
![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)
